

literature review of VPC01091.4 comparative studies

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Compound of Interest				
Compound Name:	VPC01091.4			
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A Comparative Review of VPC01091.4: A Novel Anti-Inflammatory Agent Targeting TRPM7

VPC01091.4, a non-phosphorylatable analog of the multiple sclerosis drug FTY720 (fingolimod), has emerged as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound, VPC01091.4 does not exert its effects through sphingosine-1-phosphate (S1P) receptors, thus avoiding the S1P-mediated lymphopenia associated with FTY720. This distinction positions VPC01091.4 as a promising therapeutic candidate for inflammatory conditions where TRPM7 plays a crucial role, independent of lymphocyte modulation. This guide provides a comparative analysis of VPC01091.4 with related compounds, supported by experimental data from preclinical studies.

Comparative Efficacy of TRPM7 Inhibition

VPC01091.4 has been directly compared with another FTY720 analog, AAL-149, for its ability to inhibit TRPM7 channel activity. Electrophysiological studies have demonstrated that **VPC01091.4** is a more potent inhibitor of TRPM7 currents.

Compound	IC50 for TRPM7 Inhibition	Reference
VPC01091.4	0.665 μΜ	[1]
FTY720	0.72 μΜ	[2]
Sphingosine	0.59 μΜ	[2]



In Vitro Anti-Inflammatory Effects

The anti-inflammatory properties of **VPC01091.4** have been assessed by measuring its ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). In these studies, **VPC01091.4** demonstrated a significant reduction in the expression of Interleukin- 1β (IL- 1β).

Treatment	IL-1β Expression (relative to LPS control)	Cell Type	Reference
LPS + VPC01091.4 (5 μM)	Significantly reduced	RAW 264.7 macrophages	[2]
LPS + VPC01091.4 (10 μM)	Significantly reduced	RAW 264.7 macrophages, BV-2 microglia, Alveolar macrophages	[1][2]
LPS + AAL-149 (10 μM)	Significantly reduced	RAW 264.7 macrophages	[2]

In Vivo Anti-Inflammatory Efficacy in an Endotoxemia Model

In a mouse model of sublethal endotoxemia induced by LPS, co-administration of **VPC01091.4** demonstrated a potent systemic anti-inflammatory effect. This was evidenced by a significant reduction in the plasma levels of several key pro-inflammatory cytokines.[3]

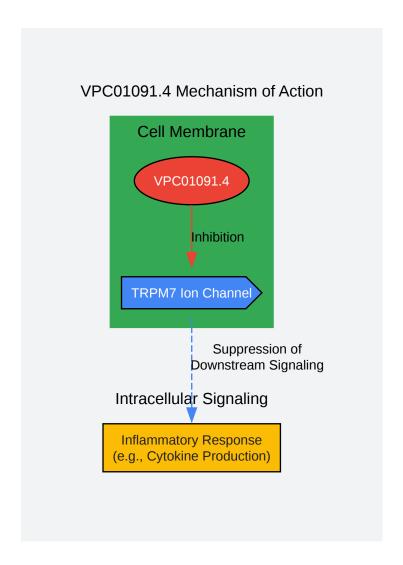
Cytokine	LPS	LPS + VPC01091.4 (30 mg/kg)	% Reduction	Reference
IL-1β	~150 pg/mL	~50 pg/mL	~67%	[3]
TNFα	~2000 pg/mL	~500 pg/mL	~75%	[3]
IFNy	~250 pg/mL	~100 pg/mL	~60%	[3]



Importantly, unlike FTY720, **VPC01091.4** did not cause a reduction in blood lymphocyte counts, confirming its lack of activity on S1P receptors.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

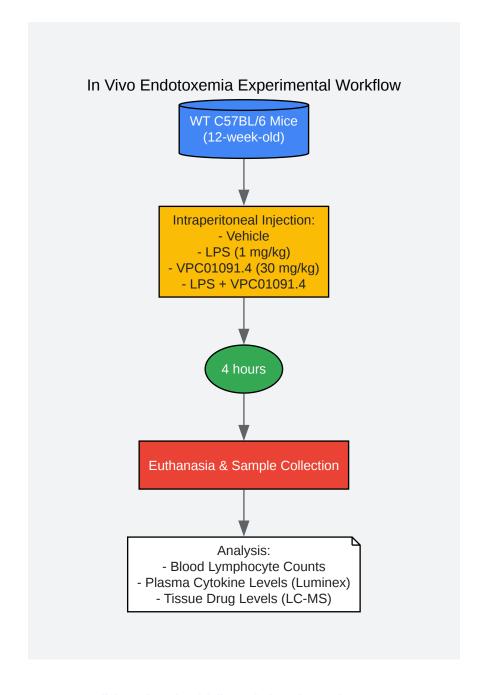
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.



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VPC01091.4 inhibits the TRPM7 ion channel.





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Workflow for the mouse model of endotoxemia.

Experimental Protocols Whole-Cell Patch Clamp Electrophysiology for TRPM7 Inhibition

Cell Line: HEK 293T cells overexpressing mouse TRPM7.[2]



- Transfection: Cells were transfected with a 10:1 ratio of WT mouse TRPM7 and eGFP using jetOptimus transfection reagent. Recordings were obtained from GFP-positive cells 24 hours post-transfection.[4]
- Recording: Whole-cell currents were recorded using an Axopatch 200b amplifier. A 400 ms
 ramp from -100 to +100 mV with a holding potential of 0 mV was used.[4]
- Solutions: The pipette solution contained chelators to deplete intracellular free Mg2+, which inhibits TRPM7, allowing for the measurement of maximal channel current.[2]
- Drug Application: VPC01091.4 and other compounds were applied to the bath solution to determine their inhibitory effects on the TRPM7 current. The IC50 was determined from dose-response curves.[1]

Mouse Model of Sublethal Endotoxemia

- Animals: 12-week-old, wild-type C57BL/6 mice were used.[3]
- Treatment: Mice were given an intraperitoneal injection of lipopolysaccharide (LPS) at a dose
 of 1 mg/kg. VPC01091.4 was co-administered at a dose of 30 mg/kg.[3]
- Timepoint: Mice were euthanized 4 hours after the injection.[3]
- Sample Collection: Blood was collected for the determination of whole blood drug levels, lymphocyte counts, and plasma cytokine levels. Tissues such as the lung and brain were also collected.[3]
- Analysis: Plasma cytokine levels were determined using a Luminex assay. Whole-blood levels of VPC01091.4 were measured by LC-MS. Lymphocyte counts were determined by an automated hematology analyzer.[3]

Comparative Study of VPC01091 in Lung Ischemia-Reperfusion Injury

It is important to note that a related compound, referred to as VPC01091, has been studied for its effects on S1P receptors. This compound is described as a selective S1P receptor 1



(S1PR1) agonist and S1P receptor 3 (S1PR3) antagonist. In a mouse model of lung ischemiareperfusion injury (IRI), VPC01091 was compared to FTY720.

Both FTY720 and VPC01091 were found to provide comparable protection from lung injury and dysfunction.[5][6] They both significantly improved lung function, reduced vascular permeability, and decreased the expression of pro-inflammatory cytokines (IL-6, IL-17, TNFα, etc.) compared to the vehicle control.[5] There were no significant differences observed between the VPC01091 and FTY720 treatment groups.[5][6] This suggests that the protective effects in this model are primarily mediated by S1PR1 activation, and the S1PR3 antagonism of VPC01091 may offer an advantage by avoiding potential long-term effects associated with S1PR3 agonism.[7]

The distinction between **VPC01091.4** (TRPM7 inhibitor) and VPC01091 (S1PR1 agonist/S1PR3 antagonist) is crucial for understanding the diverse therapeutic potential of this class of compounds. The ".4" likely denotes a specific stereoisomer with a distinct pharmacological profile.

In conclusion, **VPC01091.4** represents a novel class of anti-inflammatory agents that function through the inhibition of the TRPM7 ion channel, offering a therapeutic strategy that is independent of S1P receptor modulation and the associated lymphopenia. Its efficacy in preclinical models of inflammation highlights its potential for further development.

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